N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide compound with a unique sequence of amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used for purification.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The peptide bonds can be reduced using agents like sodium borohydride.
Substitution: Functional groups on the amino acids can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar sequence but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its dual presence of diaminomethylidene groups and tryptophan residues contributes to its reactivity and potential bioactivity.
Properties
CAS No. |
646044-34-0 |
---|---|
Molecular Formula |
C42H61N15O6 |
Molecular Weight |
872.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C42H61N15O6/c1-22(2)34(57-39(62)33(19-25-21-52-30-14-7-5-11-27(25)30)56-37(60)28(43)12-8-16-49-41(45)46)40(63)53-23(3)36(59)55-32(18-24-20-51-29-13-6-4-10-26(24)29)38(61)54-31(35(44)58)15-9-17-50-42(47)48/h4-7,10-11,13-14,20-23,28,31-34,51-52H,8-9,12,15-19,43H2,1-3H3,(H2,44,58)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,57,62)(H4,45,46,49)(H4,47,48,50)/t23-,28-,31-,32-,33-,34-/m0/s1 |
InChI Key |
JEGYDGUWJWPOKE-DNQKFQIZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.